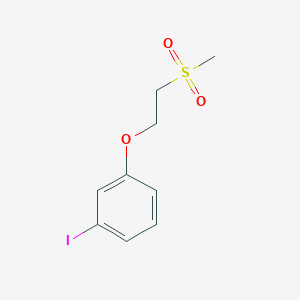

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene

Description

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene is a halogenated aromatic compound featuring an iodine substituent at the 1-position and a 2-(methylsulfonyl)ethoxy group at the 3-position of the benzene ring. Its molecular formula is C₉H₁₀IO₃S, with a molecular weight of approximately 325.0 g/mol. This compound’s structure makes it relevant in synthetic organic chemistry, particularly in pharmaceutical intermediates or materials science .

Properties

IUPAC Name |

1-iodo-3-(2-methylsulfonylethoxy)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11IO3S/c1-14(11,12)6-5-13-9-4-2-3-8(10)7-9/h2-4,7H,5-6H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SBNFOWLOUMXUMZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)CCOC1=CC(=CC=C1)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11IO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

326.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene typically involves the following steps:

Starting Materials: The synthesis begins with a benzene derivative that has a suitable leaving group, such as a halogen.

Substitution Reaction: The halogen is substituted with an iodine atom using an iodinating agent like iodine monochloride (ICl) or sodium iodide (NaI) in the presence of a catalyst.

Introduction of the Ethoxy Group: The ethoxy group is introduced through an etherification reaction, where an alcohol reacts with an alkyl halide in the presence of a base.

Addition of the Methylsulfonyl Group: The methylsulfonyl group is added via a sulfonation reaction, typically using methylsulfonyl chloride (CH3SO2Cl) in the presence of a base like pyridine.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be replaced by other nucleophiles in substitution reactions, often using reagents like sodium azide (NaN3) or potassium cyanide (KCN).

Oxidation and Reduction: The methylsulfonyl group can undergo oxidation to form sulfone derivatives or reduction to form sulfide derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.

Common reagents and conditions for these reactions include palladium catalysts, bases like potassium carbonate (K2CO3), and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Properties

Research indicates that compounds similar to 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene may serve as potential therapeutic agents in oncology. They are being explored for their ability to inhibit specific pathways involved in cancer progression, particularly those mediated by PRC2 (Polycomb Repressive Complex 2). This complex is implicated in various malignancies, including diffuse large B-cell lymphoma (DLBCL), breast cancer, and prostate cancer . The compound's structural analogs have shown promise as covalent inhibitors against specific proteases, suggesting a pathway for developing new anticancer drugs .

Therapeutic Development

The compound's sulfonyl group enhances its reactivity and interaction with biological targets, making it suitable for designing novel therapeutic agents. Its derivatives have been evaluated for their ability to interact with various biological molecules, which is crucial for drug development .

Synthetic Organic Chemistry Applications

Reagent in Chemical Synthesis

this compound can act as a versatile reagent in organic synthesis. Its iodide component allows for nucleophilic substitutions and coupling reactions, facilitating the formation of complex organic structures. The compound has been utilized in the synthesis of various functionalized aryl compounds through reactions such as cross-coupling and electrophilic aromatic substitutions .

Formation of Benzdiyne Precursors

The compound can be employed in the generation of aryne intermediates, which are highly reactive species used in a variety of synthetic transformations. Arynes derived from iodoaryl precursors have been demonstrated to participate in cycloaddition reactions, leading to the formation of densely substituted aromatic compounds. This property is particularly valuable for creating complex molecular architectures with high functional group tolerance .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The iodine atom and the methylsulfonyl group can act as leaving groups or electrophiles, facilitating nucleophilic substitution and coupling reactions. The ethoxy group can also participate in etherification reactions, contributing to the compound’s versatility in organic synthesis.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The following table compares 1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene with compounds sharing structural or functional similarities:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Functional Group Characteristics |

|---|---|---|---|---|

| This compound | C₉H₁₀IO₃S | ~325.0 | Iodo, 2-(methylsulfonyl)ethoxy | Sulfone (electron-withdrawing) |

| 1-Bromo-3-[2-(propylsulfanyl)ethoxy]benzene | C₁₁H₁₅BrOS | ~275.0 | Bromo, 2-(propylsulfanyl)ethoxy | Thioether (electron-donating) |

| 2-(Azidomethyl)-1-(ethylsulfanyl)-4-methylbenzene | C₁₀H₁₃N₃S | 207.3 | Azidomethyl, ethylsulfanyl, methyl | Thioether, azide (click chemistry) |

| Tesaglitazar (C20H24O7S) | C₂₀H₂₄O₇S | 408.5 | Methylsulfonyloxy, ethoxy, propanoic acid | Sulfonate ester (pharmaceutical use) |

| 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene | C₁₄H₈I₂ | 434.0 | Diiodo, ethynyl | Alkyne (polymer/cross-coupling) |

Key Differences and Implications

Halogen Substituents

- Iodine vs. Bromine : The iodine atom in the target compound offers superior leaving-group ability compared to bromine in 1-bromo-3-[2-(propylsulfanyl)ethoxy]benzene, making it more reactive in cross-coupling reactions (e.g., Suzuki or Ullmann couplings) .

- Diiodo vs. Monoiodo: 1-Iodo-3-[(4-iodophenyl)ethynyl]benzene () contains two iodine atoms, enabling dual reactivity in polymerization or stepwise functionalization, unlike the monoiodo target compound .

Sulfur-Containing Groups

- Sulfone vs. Thioether : The methylsulfonyl group in the target compound is oxidized to a sulfone (–SO₂–), which is strongly electron-withdrawing, whereas thioether (–S–) groups in 1-bromo-3-[2-(propylsulfanyl)ethoxy]benzene are electron-donating. This difference significantly impacts the benzene ring’s electronic environment, directing electrophilic substitution reactions to specific positions .

- Pharmaceutical Relevance : Tesaglitazar () incorporates a methylsulfonyloxy group, demonstrating the utility of sulfonyl derivatives in drug design for metabolic disorders. The target compound’s sulfonyl ethoxy group may similarly enhance solubility or stability in bioactive molecules .

Physicochemical Properties and Solubility

- Polarity: The sulfonyl group in this compound increases polarity compared to thioether analogs, enhancing solubility in polar solvents (e.g., DMSO or methanol) .

- Molecular Weight : The target compound’s higher molecular weight (~325.0 g/mol) compared to bromo or thioether analogs (~207–275 g/mol) may influence pharmacokinetic properties in drug development .

Biological Activity

1-Iodo-3-(2-(methylsulfonyl)ethoxy)benzene is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its anti-inflammatory, antimicrobial, and anticancer properties, as well as its mechanisms of action based on recent research findings.

Chemical Structure and Properties

The chemical structure of this compound can be described as follows:

- Iodine Atom : Contributes to the compound's reactivity and potential biological activity.

- Methylsulfonyl Group : Known for enhancing solubility and bioavailability.

- Ethoxy Group : May influence the electronic properties and interaction with biological targets.

Anti-inflammatory Activity

Recent studies have demonstrated that compounds similar to this compound exhibit significant anti-inflammatory properties. For example, compounds containing methylsulfonyl groups have been shown to inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory response.

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | TBD | TBD |

| Indomethacin | 6.74 | 1.10 |

Case Study : A study investigated the effects of various methylsulfonyl-containing compounds on COX activity. The results indicated that these compounds significantly reduced the expression of inducible nitric oxide synthase (iNOS) and COX-2 in RAW264.7 cells, suggesting a potent anti-inflammatory mechanism .

Antimicrobial Activity

The antimicrobial potential of this compound has been explored through its structural analogs. Compounds with similar structures have shown selective antibacterial activity against Gram-negative bacteria, including Salmonella enterica and Escherichia coli.

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC, μg/mL) |

|---|---|---|

| This compound | TBD | TBD |

| Enisorine C | Yersinia pseudotuberculosis | >50% inhibition at 30 μM |

Research indicates that the presence of an iodine atom enhances the compound's ability to disrupt bacterial virulence factors without affecting overall bacterial growth .

Anticancer Activity

The anticancer properties of compounds related to this compound have been noted in several studies. These compounds may act by disrupting microtubule formation or inhibiting specific signaling pathways involved in cancer cell proliferation.

Mechanism of Action : The compound’s iodine atom and methylsulfonyl group may facilitate binding to tubulin or other cellular targets, leading to apoptosis in cancer cells .

Research Findings

A comprehensive review of literature indicates that derivatives of this compound possess diverse biological activities:

- Inhibition of COX Enzymes : Significant reduction in COX-1 and COX-2 activity was observed in vitro.

- Antimicrobial Efficacy : Effective against various bacterial strains with specific structural requirements for activity.

- Anticancer Potential : Induction of apoptosis through disruption of microtubule dynamics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.